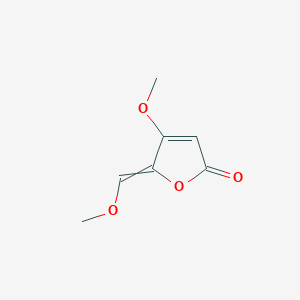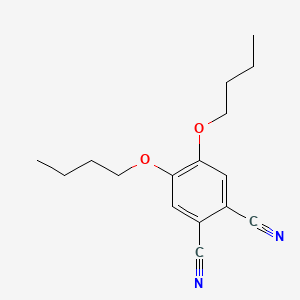
1,2-Benzenedicarbonitrile, 4,5-dibutoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarbonitrile, 4,5-dibutoxy- is an organic compound with the molecular formula C16H20N2O2 It is a derivative of 1,2-benzenedicarbonitrile, where the hydrogen atoms at positions 4 and 5 on the benzene ring are replaced by butoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarbonitrile, 4,5-dibutoxy- can be synthesized through a multi-step process. One common method involves the alkylation of 1,2-benzenedicarbonitrile with butyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 1,2-benzenedicarbonitrile, 4,5-dibutoxy- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarbonitrile, 4,5-dibutoxy- undergoes various chemical reactions, including:
Oxidation: The butoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The butoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Butyl aldehyde or butyric acid derivatives.
Reduction: 1,2-Benzenediamine, 4,5-dibutoxy-.
Substitution: Various alkyl or aryl substituted derivatives depending on the substituent used.
Scientific Research Applications
1,2-Benzenedicarbonitrile, 4,5-dibutoxy- has several scientific research applications:
Materials Science:
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Investigated for its potential use in drug discovery and development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,2-benzenedicarbonitrile, 4,5-dibutoxy- depends on the specific application and reaction it is involved in. In general, the compound can interact with various molecular targets through its nitrile and butoxy functional groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarbonitrile, 4,5-dioctyloxy-: Similar structure but with octyloxy groups instead of butoxy groups.
3,6-Dibutoxy-1,2-benzenedicarbonitrile: Similar structure but with butoxy groups at positions 3 and 6 instead of 4 and 5.
1,2-Benzenedicarbonitrile, 4,5-dimethoxy-: Similar structure but with methoxy groups instead of butoxy groups.
Uniqueness
1,2-Benzenedicarbonitrile, 4,5-dibutoxy- is unique due to the specific positioning of the butoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to different chemical and physical properties compared to its analogs, making it valuable for specific applications in research and industry.
Properties
CAS No. |
113684-83-6 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
4,5-dibutoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H20N2O2/c1-3-5-7-19-15-9-13(11-17)14(12-18)10-16(15)20-8-6-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
AYSGJQJWPVLOAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)C#N)C#N)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)
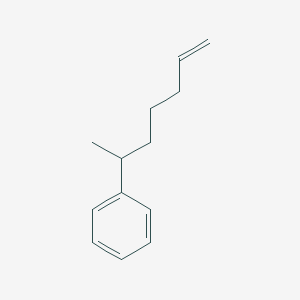
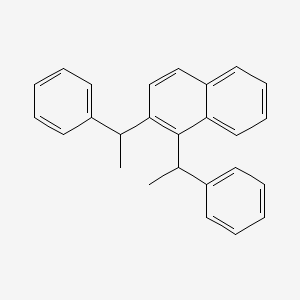
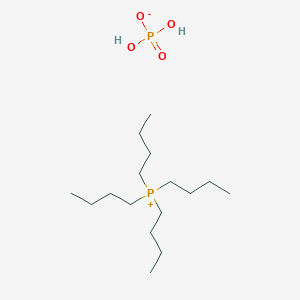

![4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide](/img/structure/B14313370.png)
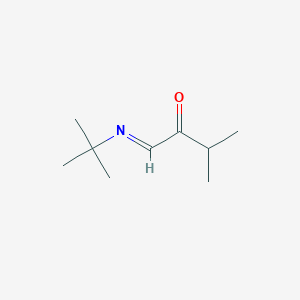
![4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14313383.png)
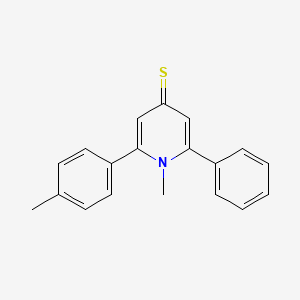
![2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine](/img/structure/B14313395.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane)](/img/structure/B14313401.png)
![Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-](/img/structure/B14313408.png)
